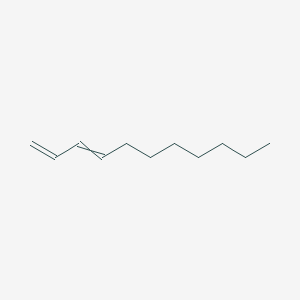
Undeca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-1,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its eleven-carbon chain with double bonds at the first and third positions. It is a conjugated diene, meaning the double bonds are separated by a single carbon-carbon bond, allowing for resonance stabilization and unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undeca-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,4,5,8-tetrahydronaphthalene with potassium tert-butoxide and chloroform under an argon atmosphere at low temperatures . Another method involves the use of the Simmons-Smith reagent to convert isotetralin into tricyclo[4.4.1.01,6]undeca-3,8-diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Radical Reactions: Treatment with ethanethiol radicals can lead to radical-mediated transannulation, producing sulfides.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming cyclic adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and radical initiators (e.g., ethanethiol radicals). Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include halogenated derivatives, sulfides, and cyclic adducts. The specific products depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Undeca-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the biological activity of this compound derivatives has potential implications for drug development.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of undeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds are protonated, leading to the formation of carbocation intermediates that react with nucleophiles . In radical reactions, the compound forms radical intermediates that undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to undeca-1,3-diene include:
1,3-Butadiene: A simpler conjugated diene with four carbon atoms.
1,3-Cyclohexadiene: A cyclic diene with six carbon atoms.
1,3,5-Hexatriene: A linear triene with six carbon atoms and three double bonds.
Uniqueness
This compound is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct reactivity and stability compared to shorter dienes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61215-70-1 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
undeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3 |
InChI-Schlüssel |
RSLLXTJELTWVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


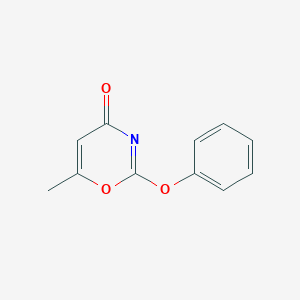
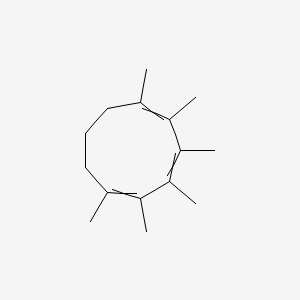

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
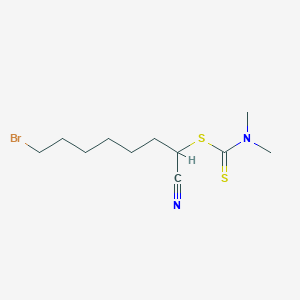
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
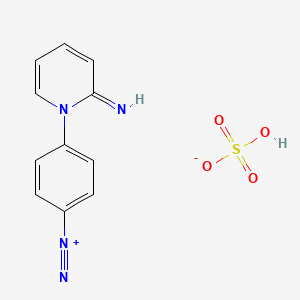
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
